molecular formula C14H10F5NO2S B1456771 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene CAS No. 1402089-64-8

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene

Cat. No.: B1456771
CAS No.: 1402089-64-8
M. Wt: 351.29 g/mol
InChI Key: GAJOSDMDMFOASM-VOTSOKGWSA-N
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Description

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene is a fluorinated aromatic compound characterized by the presence of a nitro group, a styryl moiety, and a pentafluorosulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene typically involves the Horner-Wadsworth-Emmons reaction. This method entails the reaction of a phosphonate ester with an aldehyde in the presence of a strong base, such as potassium hydroxide, in a solvent like acetonitrile . The reaction is carried out at room temperature, and the product is purified through recrystallization or extraction methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene involves its interaction with various molecular targets. The nitro group can participate in electron-withdrawing interactions, while the styryl and pentafluorosulfanyl groups can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .

Comparison with Similar Compounds

  • 1-Nitro-2-(4-nitrostyryl)-4-(pentafluorosulfanyl)benzene
  • 1-Nitro-2-(4-chlorostyryl)-4-(pentafluorosulfanyl)benzene

Comparison: Compared to its analogs, 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene is unique due to the combination of the nitro, styryl, and pentafluorosulfanyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

pentafluoro-[4-nitro-3-[(E)-2-phenylethenyl]phenyl]-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO2S/c15-23(16,17,18,19)13-8-9-14(20(21)22)12(10-13)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJOSDMDMFOASM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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